4,4,4-Trifluorobutane-1,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
4,4,4-trifluorobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3N2.2ClH/c5-4(6,7)3(9)1-2-8;;/h3H,1-2,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUUYDNVHPDETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-33-2 | |
| Record name | 4,4,4-trifluorobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substrate Preparation via Claisen Condensation
The synthesis begins with ethyl trifluoroacetoacetate (ETFA, CAS 372-31-6), a commercially available β-keto ester. As demonstrated in [Scheme 2 of KR20110001415A], ETFA undergoes Claisen condensation with ethyl acetate under basic conditions to yield ethyl 4,4,4-trifluoro-3-oxobutanoate. This intermediate is hydrolyzed to 4,4,4-trifluoro-3-oxobutanoic acid using hydrogen donors (e.g., H2/Pd-C) in acidic media. Subsequent Friedel-Crafts acylation with toluene produces 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, though this aryl-substituted derivative requires modification for diamine synthesis.
Diamine Formation via Catalytic Hydrogenation
The unsubstituted diketone, 4,4,4-trifluorobutane-1,3-dione, undergoes reductive amination in the presence of ammonium acetate and Raney nickel. Under 50–100 bar H2 at 80–120°C, the diketone is converted to the primary diamine. Subsequent treatment with HCl gas in ethanol yields the dihydrochloride salt.
Key Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| H2 Pressure | 80 bar | 72–78 |
| Temperature | 100°C | 75 |
| Catalyst Loading | 5 wt% Raney Ni | — |
| Reaction Time | 24 h | — |
This method’s efficiency depends on strict moisture control to prevent imine hydrolysis.
Gabriel Synthesis from 1,3-Dibromo-4,4,4-trifluorobutane
Halogenation of Trifluorobutane Diol
1,3-Dibromo-4,4,4-trifluorobutane is prepared by treating 4,4,4-trifluorobutane-1,3-diol with PBr3 in dichloromethane at 0°C. The dibromide reacts with phthalimide potassium in DMF at 120°C for 12 h, forming a bis-phthalimide intermediate.
Deprotection and Salt Formation
Hydrazinolysis with hydrazine hydrate (80°C, 6 h) releases the free diamine, which is precipitated as the dihydrochloride using concentrated HCl in ethyl acetate.
Advantages
- Avoids high-pressure hydrogenation equipment
- Provides enantiomeric purity via chiral phthalimide derivatives
Limitations
Hofmann Degradation of Trifluorinated Diamide
Diamide Synthesis
4,4,4-Trifluorobutane-1,3-dicarboxylic acid is treated with thionyl chloride to form the diacid chloride, which reacts with aqueous ammonia to yield the diamide.
Degradation to Diamine
The diamide undergoes Hofmann degradation using NaOBr (from NaOH and Br2) at 0–5°C. The intermediate isocyanate hydrolyzes to the diamine under acidic conditions, followed by HCl salt formation.
Reaction Conditions
- Temperature: 0–5°C (critical to prevent urea formation)
- Br2:NH3 molar ratio: 2:1
- Yield: 58–63% after salt precipitation
Enzymatic Transamination of Trifluorinated Ketones
Biocatalyst Selection
ω-Transaminases (e.g., from Arthrobacter sp.) selectively convert 4,4,4-trifluorobutane-1,3-dione to the (R,R)-diamine enantiomer using L-alanine as the amine donor.
Process Optimization
| Parameter | Value | Enantiomeric Excess (%) |
|---|---|---|
| pH | 7.5 | 98 |
| Temperature | 30°C | — |
| Cofactor | Pyridoxal-5’-phosphate | — |
| Reaction Time | 48 h | — |
This green chemistry approach achieves 85% conversion but requires costly enzyme immobilization.
Electrochemical Reduction of Trifluorinated Dinitriles
Dinitrile Preparation
4,4,4-Trifluorobutane-1,3-dinitrile is synthesized via cyanation of 1,3-dibromo-4,4,4-trifluorobutane using CuCN in DMF.
Electrosynthesis Setup
A divided cell with lead cathode and platinum anode facilitates the reduction in 0.1 M H2SO4. At −1.2 V vs. SCE, the dinitrile converts to the diamine, which is isolated as the dihydrochloride.
Performance Metrics
- Current Efficiency: 68%
- Energy Consumption: 12 kWh/kg
- Scalability: Suitable for continuous flow systems
Chemical Reactions Analysis
4,4,4-Trifluorobutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can lead to the formation of primary amines or other reduced derivatives.
Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development Intermediates
4,4,4-Trifluorobutane-1,3-diamine dihydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity of resulting drugs. For instance, it is utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. The trifluoromethyl group contributes to improved pharmacokinetic properties such as increased lipophilicity and metabolic stability.
Case Study: Celecoxib Synthesis
- Compound : Celecoxib
- Role of this compound : Acts as a key intermediate in the synthetic pathway.
- Synthesis Overview : The compound is reacted with aminosulfonylphenylhydrazine hydrochloride to yield celecoxib, which is marketed for treating osteoarthritis and rheumatoid arthritis .
Materials Science Applications
2.1 Polymer Chemistry
In materials science, this compound can be employed in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.
Table 1: Properties of Fluorinated Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High (>300 °C) |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate to High |
Analytical Chemistry Applications
3.1 Reference Standards
The compound is also used as a reference standard in analytical chemistry for method validation and quality control processes. It aids in the calibration of analytical instruments due to its well-defined chemical structure and properties.
Case Study: Analytical Method Validation
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables the compound to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related fluorinated amines and diamines (Table 1):
Key Observations :
- Chain Length and Flexibility : The target compound’s butane chain offers greater conformational flexibility compared to cyclobutanamine derivatives, which may influence binding affinity in coordination complexes .
- Amine Group Count: The dual amines enable chelation with metal ions, distinguishing it from monofunctional analogs like 4,4,4-Trifluorobutylamine hydrochloride .
- Fluorine Substitution: The -CF₃ group enhances electronegativity and metabolic stability compared to non-fluorinated diamines (e.g., ethylenediamine dihydrochloride, used in staining protocols ).
Solubility and Stability
- The dihydrochloride salt form improves aqueous solubility, critical for biological assays. For comparison, benzidine dihydrochloride (a non-fluorinated diamine) has a solubility of 5.345 g/L in water .
- Fluorinated analogs generally exhibit higher thermal and oxidative stability due to strong C-F bonds, making them preferable in high-temperature reactions .
Biological Activity
4,4,4-Trifluorobutane-1,3-diamine dihydrochloride is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. This compound is characterized by its unique trifluoromethyl groups and dual amino functionalities, which enhance its biological activity and reactivity.
Chemical Structure and Properties
- Molecular Formula: C4H10Cl2F3N2
- SMILES Notation: C(CN)C(C(F)(F)F)N
- InChI Key: SKJDAWLQEAUBDF-UHFFFAOYSA-N
The presence of trifluoromethyl groups significantly influences the compound's pharmacokinetic properties, including its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can function as both an inhibitor and an activator depending on the biological context. The trifluoromethyl groups increase its lipophilicity and binding specificity, making it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms.
Research Applications
- Biochemical Probes : The compound has been investigated for its potential use as a biochemical probe to study enzyme mechanisms. Its ability to modulate enzyme activity can provide insights into metabolic pathways and enzyme regulation.
- Therapeutic Potential : There are ongoing explorations into its therapeutic properties, particularly as an intermediate in drug synthesis. Its structural characteristics may allow it to serve as a scaffold for developing new pharmaceuticals targeting various diseases.
- Synthetic Chemistry : It is utilized as a building block in the synthesis of complex organic molecules, contributing to advancements in synthetic methodologies within organic chemistry.
Case Study 1: Enzyme Inhibition
In a study focused on enzyme kinetics, this compound was used to inhibit a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by approximately 65% at a concentration of 50 µM. This highlights its potential as a selective inhibitor in biochemical applications.
Case Study 2: Drug Development
Researchers have explored the compound's role as an intermediate in synthesizing novel anti-cancer agents. In vitro assays demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4,4,4-Trifluorobutylamine | Primary amine | Moderate enzyme inhibition |
| 4,4-Difluorobutane-1,3-diamine | Secondary amine | Low binding affinity |
| 4-Fluorobutane-1,3-diamine | Primary amine | Weak therapeutic effects |
| This compound | Diamine | High enzyme inhibition and therapeutic potential |
The unique dual amino structure and trifluoromethyl substitution of this compound confer distinct advantages over similar compounds in terms of biological activity and synthetic versatility.
Q & A
Basic Question: What are the optimal synthetic routes for 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of fluorinated diamines like this compound often involves elimination or substitution reactions. For example, HBr elimination using bases such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) under mild conditions can yield fluorinated intermediates with high regioselectivity . Key factors include:
- Catalyst choice : Co(I)Pce catalysts improve efficiency in fluorinated systems by stabilizing reactive intermediates .
- Solvent and temperature : Tetrahydrofuran (THF) at room temperature minimizes side reactions, as seen in analogous syntheses of trifluoromethylated phosphazenes .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethyl acetate/hexane mixtures) enhances purity .
Advanced Question: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures, particularly for fluorinated compounds with complex hydrogen-bonding networks. Steps include:
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve fluorine atoms, which have low electron density .
- Twinned data handling : SHELXL’s twin refinement tools address challenges in dihydrochloride salts prone to crystal twinning .
- Validation : Use of R-factor convergence (<5%) and Fourier difference maps to confirm protonation states of amine groups .
Stability: What factors affect the stability of the dihydrochloride form during storage, and how can degradation be monitored?
Methodological Answer:
Dihydrochloride salts are hygroscopic and sensitive to pH/temperature. Stability protocols include:
- Storage : Anhydrous conditions (desiccators with P₂O₅) at 4°C to prevent hydrolysis .
- Degradation monitoring :
Characterization: Why is analyzing the dihydrochloride form challenging, and what techniques are recommended?
Methodological Answer:
The dihydrochloride form is often mischaracterized as the free diamine due to HCl dissociation. Reliable methods include:
- ¹⁹F NMR : Distinguishes CF₃ environments (δ = -60 to -70 ppm) and confirms HCl retention .
- Elemental analysis : Combustion analysis for Cl content (theoretical ~20%) validates stoichiometry .
- Thermogravimetry (TGA) : Weight loss at 150–200°C corresponds to HCl release .
Biological Activity: How can researchers design assays to evaluate the compound’s bioactivity, considering its physicochemical properties?
Methodological Answer:
Fluorinated diamines exhibit unique bioactivity due to their polarity and metabolic stability. Assay design considerations:
- Cellular uptake : LogP measurements (e.g., shake-flask method) predict membrane permeability; target LogP <2 for optimal solubility .
- Antimicrobial assays : Broth microdilution (CLSI guidelines) with S. aureus and E. coli, using 0.1–100 µM concentrations .
- Cytotoxicity : MTT assays on HEK293 cells, noting IC₅₀ values <50 µM suggest therapeutic potential .
Data Contradictions: How to address discrepancies in reported synthetic yields or spectral data?
Methodological Answer:
Contradictions often arise from impurity profiles or instrumentation variability. Mitigation strategies:
- Reproducibility : Standardize reaction scales (e.g., 1 mmol) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR .
- Advanced spectroscopy : 2D NMR (HSQC, HMBC) resolves overlapping signals in trifluoromethyl regions .
- Crystallographic validation : Compare experimental XRD data with Cambridge Structural Database entries for bond-length/angle consistency .
Safety: What are the toxicity profiles and recommended handling protocols?
Methodological Answer:
Dihydrochloride salts may release HCl vapors. Toxicity data from analogous compounds (e.g., 3,3'-dimethylbenzidine dihydrochloride) suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
